
3-Hydroxyquinoline N-oxide
Overview
Description
3-Hydroxyquinoline N-oxide is a heterocyclic compound derived from quinoline, characterized by a hydroxyl (-OH) group at the C3 position and an N-oxide functional group. Its synthesis involves the oxygen atom migration from the N-oxide group to the C3 position of quinoline derivatives. For instance, microwave-assisted, catalyst-free reactions of quinoline N-oxides with aryldiazonium salts in acetonitrile yield 3-hydroxyquinoline as the primary product via a 1,3-oxygen shift . Mechanistic studies propose that α-(2-nitrophenyl)ketone undergoes deprotonation and intramolecular hydride shifts to form the N-oxide intermediate, which rearranges to this compound .
This compound is of interest in medicinal chemistry and catalysis due to its structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxyquinoline N-oxide can be synthesized from ketones having a 2-nitrophenyl group at the α-position relative to the carbonyl group. The substrates are prepared via a nucleophilic aromatic substitution reaction or a Sonogashira coupling. Treatment with sodium tert-butoxide in dimethyl sulfoxide produces the corresponding quinoline N-oxides .
Another method involves the oxidation of 3,4-dihydroquinoline with oxygen. The general procedure includes extracting the compound with dichloromethane, washing with a saturated aqueous solution of sodium bicarbonate, and drying over magnesium sulfate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Deoxygenation Reactions
The N-oxide group undergoes catalytic deoxygenation to yield 3-hydroxyquinoline. Two methods are prominent:
-
Iodide-catalyzed reduction : Using iodide and formic acid, the N-oxide is reduced with >90% efficiency under mild conditions .
-
Fe(II)-tiron complex reduction : This method involves a rate-limiting electron transfer step, as evidenced by kinetic isotope effects (KIE<sub>N</sub> = 1.022) .
Key Data :
C–H Functionalization
3-Hydroxyquinoline N-oxide participates in regioselective C–H arylation. A Design of Experiments (DoE) approach optimizes conditions :
Parameter | Range Tested | Optimal Value | Impact on Yield |
---|---|---|---|
Quinoline N-oxide | 1.0–3.0 equiv | 2.0 equiv | High |
Temperature | 0–40°C | 40°C | Moderate |
Ascorbic acid | 1–20 mol% | Not required | Negligible |
Notably, ascorbic acid does not influence yields, simplifying protocols .
Skeletal Editing via Sulfoxide-Mediated Reactions
The N-oxide group can be replaced with a carbon atom using sulfoxides under basic conditions :
Entry | Base | Sulfoxide | Yield |
---|---|---|---|
11 | NaHMDS | PhSOCH₃ | 71% |
12 | KHMDS | PhSOCH₃ | 73% |
15 | LiHMDS | PhSOCH₃ | 50% |
This reaction proceeds via nitrite elimination and sulfinyl carbanion intermediates .
Oxidation Pathways and Byproduct Formation
Competing oxidation pathways yield quinoline derivatives. Under aerobic conditions, benzylic hydrogen abstraction dominates, forming quinoline (5 ) as a major byproduct . Mechanistic studies suggest:
-
Pathway A : Radical oxidation → 3-hydroxyquinoline N-oxide.
-
Pathway B : Allylic oxidation → Quinoline.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3-hydroxyquinoline N-oxide as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. Its mechanism involves the induction of apoptosis and inhibition of tumor growth through modulation of specific signaling pathways.
Case Study:
A study demonstrated that derivatives of this compound showed enhanced activity against multidrug-resistant (MDR) cancer cells compared to their non-modified counterparts. This suggests that structural modifications can improve therapeutic efficacy against challenging cancer types .
Antibacterial Properties
This compound has also been investigated for its antibacterial properties. The compound displays significant activity against a range of bacterial pathogens, including those responsible for nosocomial infections.
Data Table: Antibacterial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 16 µg/mL | |
Escherichia coli | 32 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
This table summarizes the MIC values for various bacterial strains, indicating the effectiveness of this compound as an antibacterial agent.
Neuroprotective Effects
The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis.
Case Study:
In a model of Alzheimer's disease, treatment with this compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function in treated animals compared to controls .
Synthesis and Chemical Properties
The synthesis of this compound typically involves oxidation reactions starting from quinoline derivatives. Various methods have been developed to achieve high yields and purity suitable for pharmaceutical applications.
Synthesis Method:
A common method involves the oxidation of 3-hydroxyquinoline using oxidizing agents such as hydrogen peroxide or lead tetraacetate .
Mechanism of Action
The mechanism of action of 3-Hydroxyquinoline N-oxide involves its interaction with various molecular targets and pathways. It can inhibit bacterial growth by interfering with essential bacterial enzymes and processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares structural features and physical properties of 3-hydroxyquinoline N-oxide with related quinoline derivatives:
Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Groups |
---|---|---|---|---|
This compound | Not explicitly provided | - | - | N-oxide, C3-OH |
3-Methylquinoline N-oxide | C₁₀H₉NO | 159.18 | 88–89 | N-oxide, C3-CH₃ |
3-Methoxyquinoline | C₁₀H₉NO | 159.19 | - | C3-OCH₃ |
3-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | - | C3-NO₂ |
Sorafenib N-oxide | C₂₁H₁₆ClF₃N₄O₃ | 464.82 | - | N-oxide, trifluoromethyl |
Notes:
- 3-Methylquinoline N-oxide exhibits a well-defined melting point (88–89°C) and serves as a precursor in deoxygenation reactions .
- 3-Methoxyquinoline shares a similar molecular weight but lacks the N-oxide group, emphasizing the role of oxygen functionality in reactivity .
Chemical Reactivity
- Deoxygenation: 3-Methylquinoline N-oxide undergoes catalytic deoxygenation using isopropanol to yield 3-methylquinoline, highlighting the reversibility of N-oxide formation .
- Stability: The N-oxide group in this compound may confer stability under physiological conditions, though this requires further validation.
Biological Activity
3-Hydroxyquinoline N-oxide (HQNO) is a compound of significant interest in biological and medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of HQNO, highlighting its antimicrobial, anticancer, and other pharmacological properties supported by various research findings.
Chemical Structure and Properties
This compound is derived from quinoline, where the hydroxyl group is positioned at the 3rd carbon of the quinoline ring, and an N-oxide functional group is attached to the nitrogen atom. This structure contributes to its unique reactivity and biological properties.
1. Antimicrobial Activity
HQNO has demonstrated potent antimicrobial properties against various bacterial strains. Research indicates that it inhibits the growth of Gram-positive bacteria more effectively than Gram-negative strains. For instance, studies have shown that HQNO exhibits significant inhibition zones against Staphylococcus aureus and Bacillus subtilis .
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 22 |
Bacillus subtilis | 23 |
Klebsiella pneumoniae | 25 |
2. Anticancer Activity
Recent studies have explored the anticancer potential of HQNO derivatives. For example, compounds derived from HQNO have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and KB-V1 (cervical cancer). The mechanism of action appears to involve interference with tubulin polymerization and reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells .
Case Study:
A derivative of HQNO exhibited an IC50 value of 20 nM against MCF-7 cells, indicating strong anticancer activity compared to standard chemotherapy agents .
3. Quorum Sensing Inhibition
HQNO plays a role in quorum sensing among bacteria, particularly in Pseudomonas aeruginosa. It acts as a signaling molecule that influences bacterial communication and virulence. The compound's ability to modulate quorum sensing pathways suggests potential applications in managing bacterial infections by disrupting these communication networks .
Metabolism and Toxicity
The metabolism of HQNO involves its conversion into various conjugated forms, primarily glucuronides and sulfates, which are excreted through urine. Studies indicate that less than 5% of administered HQNO is excreted unchanged, highlighting its extensive metabolic processing . Toxicity studies have shown that high doses can lead to liver tumors in animal models, necessitating caution in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for producing 3-hydroxyquinoline from quinoline N-oxides?
- 3-Hydroxyquinoline can be synthesized via microwave-assisted, catalyst-free reactions involving quinoline N-oxides and aryldiazonium salts in acetonitrile. This method leverages a 1,3-oxygen shift from the N-oxide group to the C3 position of the quinoline ring . Alternative approaches include oxidation of 3-formylquinoline derivatives using peracetic acid in chloroform, though competing N-oxide formation may require optimization to improve yields (46% reported) .
Q. How can crystallographic data inform the solid-state behavior of quinoline N-oxide derivatives?
- First-principle molecular dynamics (CPMD) simulations, based on experimental X-ray data (e.g., monoclinic unit cell parameters: a = 12.1364 Å, b = 4.9211 Å, c = 13.1384 Å), model hydrogen bonding and lattice dynamics in derivatives like 8-hydroxyquinoline N-oxide. Stress tensor monitoring ensures structural stability during simulations, particularly for strained systems like 2-carboxyquinoline N-oxide .
Q. What analytical techniques are recommended for quantifying N-oxide derivatives in complex matrices?
- Online solid-phase extraction (SPE) coupled with UHPLC-MS/MS allows sensitive quantification of N-oxides (e.g., pyrrolizidine alkaloid N-oxides) in plant materials. Calibration curves (10–300 µg/kg range) achieve r² > 0.99 with signal-to-noise ratios >10 for lower limits of quantification .
Advanced Research Questions
Q. How do structure–activity relationship (SAR) fingerprints refine mutagenicity predictions for aromatic N-oxides?
- SAR fingerprinting evaluates 101 predefined aromatic N-oxide substructures against public/proprietary mutagenicity data. While the general aromatic N-oxide alert was downgraded due to variability, subclasses like quindioxins and benzo[c][1,2,5]oxadiazole 1-oxides retain high predictive value. These insights enhance expert-rule-based models like Leadscope’s .
Q. What mechanistic insights explain the environmental reactivity of quinoline N-oxides with manganese oxides (MnO₂)?
- Quinoline N-oxide reacts with MnO₂ via radical intermediates, leading to N-oxide deoxygenation and α-C hydroxylation. Isotope tracing (¹⁸O) confirms transformation products like 2-hydroxyquinoline. Reactivity hinges on the N-oxide moiety and substituent effects at the α-C position, with Mn²⁺ release indicating redox-driven degradation .
Q. What challenges arise in computational modeling of quinoline N-oxide derivatives under non-equilibrium conditions?
- Extended CPMD simulations require unit-cell adjustments (e.g., 5% expansion in the a-axis for 2-carboxyquinoline N-oxide) to prevent lattice instability. Stress tensor analysis and supercell construction (e.g., 29191 supercells) are critical for capturing dynamic hydrogen-bonding networks in crystalline phases .
Q. How do competing reaction pathways influence the selectivity of quinoline N-oxide functionalization?
- Substituent positioning (e.g., 2-substituted quinolines) dictates product distribution. For example, 2-anilinoquinolines form via [3+2] cycloaddition in acetonitrile, while 3-hydroxyquinoline dominates when steric hindrance redirects oxygen migration . Optimization of solvent polarity and microwave irradiation parameters can suppress side reactions.
Q. Methodological Considerations
- Synthesis Optimization : Prioritize microwave-assisted protocols for rapid, solvent-efficient reactions .
- Mutagenicity Screening : Use SAR fingerprint databases to validate structural alerts for high-risk subclasses .
- Environmental Fate Studies : Employ isotopic labeling (e.g., ¹⁸O) to track transformation pathways in redox-active systems .
- Computational Modeling : Validate CPMD simulations against experimental XRD data to ensure lattice stability .
Properties
IUPAC Name |
1-oxidoquinolin-1-ium-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOCAKHNPIOFBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=[N+]2[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344232 | |
Record name | 3-Hydroxyquinoline N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59953-98-9 | |
Record name | 3-Hydroxyquinoline N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.